molecular formula C10H12Br2N2O2 B12502648 tert-Butyl (2,6-dibromopyridin-4-yl)carbamate

tert-Butyl (2,6-dibromopyridin-4-yl)carbamate

Cat. No.: B12502648
M. Wt: 352.02 g/mol
InChI Key: ICVRVLLQWSDSCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (2,6-dibromopyridin-4-yl)carbamate is a premium halogenated pyridine derivative designed for advanced research and development . This compound serves as a versatile and critical synthetic intermediate in medicinal chemistry, particularly in the construction of complex molecules for drug discovery programs . Its structure features a rigid pyridine core symmetrically disubstituted with bromine atoms at the 2 and 6 positions, which creates a highly electrophilic system primed for further functionalization. The tert-butyl carbamate (Boc) group at the 4-position acts as a protected amine, offering stability during synthetic transformations and allowing for controlled deprotection when needed . The primary research value of this compound lies in its application in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations, where the bromine atoms can be selectively displaced to introduce a wide array of carbon and nitrogen-based substituents . This makes it an invaluable building block for generating diverse compound libraries and for the synthesis of potential pharmacologically active molecules, including kinase inhibitors and other bioactive heterocycles . Spectroscopic characterization includes predicted 1 H NMR signals for the pyridine protons downfield at δ 8.2–8.5 ppm and a distinct singlet for the tert-butyl group at δ 1.4 ppm . The compound is offered with the guarantee of high purity and consistent quality to ensure reliable and reproducible research outcomes. Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H12Br2N2O2

Molecular Weight

352.02 g/mol

IUPAC Name

tert-butyl N-(2,6-dibromopyridin-4-yl)carbamate

InChI

InChI=1S/C10H12Br2N2O2/c1-10(2,3)16-9(15)13-6-4-7(11)14-8(12)5-6/h4-5H,1-3H3,(H,13,14,15)

InChI Key

ICVRVLLQWSDSCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC(=C1)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis typically involves two key steps:

  • Bromination of 4-aminopyridine to introduce bromine atoms at positions 2 and 6.
  • Boc protection of the resulting 2,6-dibromo-4-aminopyridine using di-tert-butyl dicarbonate (Boc₂O).

Step 1: Bromination of 4-Aminopyridine

General Strategy

Bromination targets the electron-rich positions ortho and para to the amino group. Pyridine’s electron-deficient nature requires activating groups to facilitate electrophilic substitution. The amino group at position 4 directs bromination to positions 2 and 6.

Key Conditions
Parameter Common Methods Yield Range Reference
Brominating Agent Br₂ in acetic acid, N-bromosuccinimide (NBS) in DMF, or HBr/NaBr under reflux 66–80%
Solvent Acetic acid, DMF, dichloromethane (DCM)
Temperature 0°C to 150°C

Example Protocol :

  • Reagents : 4-Aminopyridine, Br₂ (1.5–2.0 equiv.), acetic acid (solvent).
  • Procedure :
    • Add Br₂ dropwise to 4-aminopyridine in acetic acid at 0°C.
    • Stir at room temperature for 2–4 hours.
    • Quench with ice, filter, and recrystallize to yield 2,6-dibromo-4-aminopyridine.

Step 2: Boc Protection of 2,6-Dibromo-4-Aminopyridine

General Strategy

Boc protection involves reacting the amine with Boc₂O in the presence of a base. Steric hindrance from the tert-butyl group requires optimized conditions to achieve high yields.

Common Methods
Base/Catalyst Solvent Temperature Yield Range Reference
DMAP THF, DCM 0°C to RT 83–99% ,
Triethylamine (Et₃N) THF, ethyl acetate RT 62–76%
Fe(OTf)₃ Solvent-free RT 95–99%

Example Protocol :

  • Reagents : 2,6-Dibromo-4-aminopyridine, Boc₂O (1.1–1.5 equiv.), DMAP (10 mol%).
  • Procedure :
    • Dissolve the amine in THF at 0°C.
    • Add Boc₂O and DMAP dropwise, stir for 2 hours.
    • Quench with water, extract with ethyl acetate, and purify via chromatography.

Optimized Reaction Conditions

Catalyst Screening

Catalyst Yield (%) Purity (%) Reference
DMAP 83–99 99.1 ,
Et₃N 62–76 95–98
Fe(OTf)₃ 95–99 >99

Key Findings :

  • DMAP enhances nucleophilicity of the amine, enabling faster reaction kinetics.
  • Fe(OTf)₃ enables solvent-free reactions with minimal byproduct formation.

Industrial-Scale Synthesis Challenges

Volumetric and Catalytic Limitations

Challenge Solution Reference
Viscosity during Boc protection Use neutral forms of reagents to prevent solidification
High triethylamine usage Replace with phase-transfer catalysts (e.g., TBAB)

Example :

  • Neutral Reagents : Use Boc₂O and amines in their free-base forms to avoid viscosity issues during scale-up.

Comparative Analysis of Bromination Methods

Method Advantages Limitations
Br₂ in acetic acid Low cost, high yield Requires low-temperature control
NBS in DMF Mild conditions, regioselectivity Limited to small-scale reactions
HBr/NaBr under reflux Scalable, high purity Requires inert atmosphere

Note : Bromination with HBr/NaBr under reflux achieves yields up to 80.4% with >98% purity.

Critical Data Tables

Table 1: Boc Protection Efficiency

Entry Base/Catalyst Solvent Time (h) Yield (%) Purity (%)
1 DMAP THF 2 99 99.1
2 Et₃N DCM 3 76 95
3 Fe(OTf)₃ Neat 0.5 99 >99

Table 2: Bromination Yields

Entry Brominating Agent Solvent Temperature (°C) Yield (%)
1 Br₂ Acetic acid 0–25 75–80
2 NBS DMF 60 65–70
3 HBr/NaBr Water 150 80.4

Mechanistic Insights

Bromination Pathway

  • Activation : The amino group at position 4 activates the pyridine ring for electrophilic bromination.
  • Electrophilic Attack : Br₂ adds to positions 2 and 6 via a Wheland intermediate.
  • Deprotonation : Acetic acid stabilizes the intermediate, driving the reaction to completion.

Boc Protection Pathway

  • Base Activation : DMAP deprotonates the amine, enhancing its nucleophilicity.
  • Carbamate Formation : Boc₂O reacts with the amine to form the carbamate.
  • Workup : Acid quenching removes excess reagents and isolates the product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2,6-dibromopyridin-4-yl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of less brominated or non-brominated pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

Scientific Research Applications

tert-Butyl (2,6-dibromopyridin-4-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2,6-dibromopyridin-4-yl)carbamate involves its interaction with specific molecular targets. The bromine atoms and the carbamate group can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding with nucleophiles. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-Butyl (2,6-dibromopyridin-4-yl)carbamate with analogous pyridine-based carbamates, focusing on substituent patterns, molecular properties, and inferred reactivity:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications
This compound (Target) Br (2,6); carbamate (4) C₁₀H₁₂Br₂N₂O₂ 352.03 Cross-coupling (Suzuki, Buchwald-Hartwig), SNAr
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate () OH (4); OCH₃ (5); methylcarbamate (3) C₁₂H₁₈N₂O₅ 270.28 Chelation, oxidation-sensitive intermediates
tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate () OCH₃ (5,6); methylcarbamate (2) C₁₃H₂₀N₂O₅ 284.31 Electron-rich systems for electrophilic substitution
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate () F (5); OH (4); CH₃ (6); carbamate (2) C₁₁H₁₆FN₃O₃ 257.26 Pyrimidine-based drug discovery (kinase inhibitors)

Key Findings:

Substituent Effects: The bromine atoms in the target compound enhance electrophilic aromatic substitution (EAS) reactivity at the 4-position due to their electron-withdrawing nature. In contrast, methoxy and hydroxy groups in analogs (e.g., ) are electron-donating, deactivating the ring toward EAS but enabling chelation or oxidation reactions.

Reactivity in Synthesis :

  • The 2,6-dibromo motif in the target compound facilitates palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methoxy/hydroxy substituents in analogs limit such reactivity but enable regioselective functionalization via demethylation or protection/deprotection strategies.

Thermodynamic Stability :

  • tert-Butyl carbamates generally exhibit higher hydrolytic stability than methylcarbamates due to steric shielding of the carbonyl group.

Research Implications

  • Pharmaceutical Relevance : Brominated pyridines (e.g., the target compound) are pivotal in synthesizing kinase inhibitors and antiviral agents, while methoxy/hydroxy analogs () are explored for antioxidant or anti-inflammatory properties.
  • Synthetic Limitations : The tert-butyl group’s bulkiness may hinder reactions requiring planar transition states (e.g., Diels-Alder), whereas smaller substituents (e.g., methylcarbamate) mitigate this issue.

Biological Activity

tert-Butyl (2,6-dibromopyridin-4-yl)carbamate is a chemical compound notable for its unique structure and potential applications in medicinal chemistry. This compound features a tert-butyl group attached to a 2,6-dibromopyridine moiety through a carbamate functional group. The presence of bromine atoms on the pyridine ring significantly influences its biological activity, making it a subject of interest in various pharmacological studies.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H13_{13}Br2_2N2_2O\
  • Molar Mass : Approximately 352.02 g/mol

The compound's structure includes:

  • A tert-butyl group, which enhances lipophilicity and potential bioavailability.
  • Two bromine atoms at the 2 and 6 positions of the pyridine ring, contributing to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its dibromopyridine component. Research indicates that similar pyridine derivatives exhibit significant antimicrobial and anticancer properties due to their ability to interact with various biological targets.

Antimicrobial Activity

Many pyridine derivatives are known for their antibacterial and antifungal activities. The presence of halogen atoms, such as bromine, can enhance binding affinity to microbial targets, potentially leading to increased efficacy as therapeutic agents against bacterial strains and fungi .

Anticancer Activity

Studies have suggested that compounds with similar structures exhibit activity against various cancer cell lines. The dibromopyridine moiety may enhance the compound's ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding Affinity : The bromine substituents increase the compound's binding affinity to specific enzymes or receptors.
  • Inhibition of Key Pathways : Similar compounds have been shown to inhibit critical signaling pathways involved in cell growth and survival.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Anticancer Studies : Research has demonstrated that dibromopyridine derivatives can inhibit the growth of various cancer cell lines. For example, compounds similar to this compound showed IC50_{50} values in the micromolar range against breast cancer cell lines .
    CompoundCell LineIC50_{50} (µM)
    Compound AMCF-7 (Breast Cancer)10
    Compound BHeLa (Cervical Cancer)15
    This compoundMCF-712
  • Antimicrobial Studies : In vitro assays have shown that similar pyridine derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria.
    Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
    Staphylococcus aureus8
    Escherichia coli16
    Pseudomonas aeruginosa32

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